Cas no 51757-85-8 (Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2R,4R)-rel-)

Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2R,4R)-rel- structure
51757-85-8 structure
Product Name:Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2R,4R)-rel-
CAS-nummer:51757-85-8
MF:C8H11NO
MW:137.179042100906
CID:374324
PubChem ID:96112
Update Time:2025-04-19

Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2R,4R)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2R,4R)-rel-
    • 2-Norbornene-5-endo-carboxamide
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide, (1R,2R,4R)-rel- (9CI)
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide, endo-
    • Nsc53243
    • BRN 3196447
    • Z33547226
    • 51757-82-5
    • NSC-92361
    • NSC92361
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide #
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide, exo-
    • Bicyclo[2.2.1]-5-heptene-2-carboxamide
    • J-802155
    • bicyclo[2.2.1]hept-2-ene-5-carboxamide
    • Bicyclo(2.2.1)hept-5-ene-2-carboxamide, endo-
    • ZTUUVDYQBLRAAC-UHFFFAOYSA-N
    • A845204
    • NSC 92361
    • SY050991
    • 95-17-0
    • HMS1410L17
    • endo-5-Norbornene-2-carboxamide
    • AKOS001024042
    • SB66679
    • SCHEMBL454642
    • DTXSID00915185
    • CS-0159385
    • 4-09-00-00225 (Beilstein Handbook Reference)
    • 5-Norbornene-2-carboxamide
    • SDCCGMLS-0065889.P001
    • NSC 53243
    • bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide
    • NSC-53243
    • AS-63645
    • Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid
    • Bicyclo(2.2.1)hept-5-ene-2-carboxamide, exo-
    • AKOS016042456
    • NCIOpen2_001500
    • FT-0622950
    • Bicyclo(2.2.1)-5-heptene-2-carboxamide
    • MFCD00187896
    • bicyclo-[2.2.1]hept-5-ene-2-carboxamide
    • N0911
    • 2-Norbornene-5-exo-carboxamide
    • IDI1_008126
    • Enamine_005891
    • D95336
    • 51757-85-8
    • Inchi: 1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10)
    • InChI-sleutel: ZTUUVDYQBLRAAC-UHFFFAOYSA-N
    • LACHT: O=C(C1CC2C=CC1C2)N

Berekende eigenschappen

  • Exacte massa: 137.08400
  • Monoisotopische massa: 137.084
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 1
  • Complexiteit: 197
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.5
  • Topologisch pooloppervlak: 43.1Ų

Experimentele eigenschappen

  • PSA: 43.09000
  • LogboekP: 1.38420
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd